molecular formula C12H16ClN3O2 B2760376 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine CAS No. 414880-12-9

1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine

Cat. No. B2760376
CAS RN: 414880-12-9
M. Wt: 269.73
InChI Key: IYPBEDSFOKZICE-UHFFFAOYSA-N
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Description

The compound “1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The presence of a 2-chloro-5-nitrophenyl group indicates that the compound has a phenyl (benzene) ring substituted with a nitro group (-NO2) and a chlorine atom. The nitro group is a strong electron-withdrawing group, which means it can significantly affect the chemical behavior of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely show a piperazine ring with a methyl group at the 4-position and a 2-chloro-5-nitrophenylmethyl group at the 1-position. The presence of the nitro group on the phenyl ring would contribute to the polarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the nitro group could be reduced to an amino group, or the chlorine atom could be displaced by a nucleophile in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of a nitro group and a chlorine atom suggests that it might be relatively polar and could have a higher melting point than similar compounds without these groups .

Scientific Research Applications

Antiviral Activity

Nucleozin has demonstrated potent antiviral activity against influenza A viruses. Specifically, it inhibits replication of H1N1 (A/WSN/33 strain), H3N2 (clinical isolate), and H5N1 (A/Vietnam/1194/04) in MDCK cells . Researchers have explored its mechanism of action and potential for use in combating viral infections.

Chemical Synthesis and Medicinal Chemistry

Nucleozin’s synthetic accessibility and stability make it useful in chemical synthesis. Medicinal chemists explore modifications to its structure to enhance antiviral activity or develop analogs with improved pharmacokinetic properties.

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body. The presence of a piperazine ring is common in many pharmaceuticals, and it often contributes to their biological activity .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the presence of a piperazine ring, it might be interesting to investigate its potential as a pharmaceutical compound .

properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-14-4-6-15(7-5-14)9-10-8-11(16(17)18)2-3-12(10)13/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPBEDSFOKZICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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